PFI-4

Content Navigation

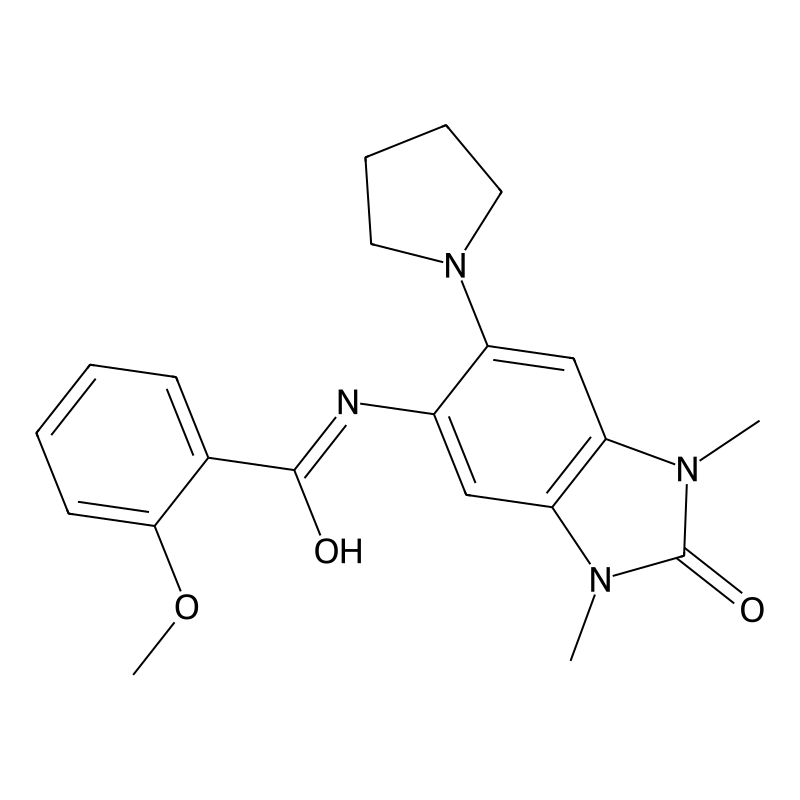

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biological Function & Mechanism of Action

PFI-4 functions as a highly selective inhibitor of the BRPF1 bromodomain. To understand its mechanism, it's helpful to view the protein complex it targets, as illustrated below.

This compound inhibits the BRPF1 bromodomain, disrupting the formation of a key histone acetyltransferase complex and subsequent gene expression.

- Target and Complex: The BRPF1 protein is a scaffold subunit that assembles histone acetyltransferase (HAT) complexes. These complexes, which include enzymes like MOZ and MORF, add acetyl groups to histones, a process that typically loosens DNA packaging and activates gene expression [1].

- Mechanism of Inhibition: this compound specifically binds to the bromodomain of the BRPF1B isoform. This binding displaces BRPF1 from histone proteins, thereby disrupting the assembly and function of the HAT complex [1] [2].

- Cellular Consequences: Inhibition of the BRPF1 bromodomain by this compound affects the expression of genes involved in critical cellular processes. Recent research has shown that BRPF1 inhibition negatively impacts ribosome biogenesis, leading to a global decrease in protein synthesis. It also directly regulates the expression of the ABCB1 gene, which codes for a pump protein that can export chemotherapy drugs from cancer cells, contributing to drug resistance [3].

Application in Experimental Research

This compound is primarily used in basic and translational research to dissect the biological roles of BRPF1. A key application is in studying chemotherapy resistance.

A 2025 study used this compound to investigate Taxol (paclitaxel) resistance in triple-negative breast cancer (TNBC) [3]. The experimental workflow and findings are summarized below.

| Experimental Step | Key Findings in Taxol-Resistant Cells | Effect of this compound / BRPF1 Knockout |

|---|---|---|

| 1. Generate Resistant Cells | Dose-escalation to create Taxol-resistant TNBC cell lines (e.g., T1-160, T2-450). | - |

| 2. Characterize Phenotype | Resistant cells showed reduced growth, evasion of apoptosis, and high expression of the drug-efflux pump ABCB1. | - |

| 3. Identify Vulnerabilities | Chromatin-focused screens identified BRPF1 as a key regulator of Taxol resistance. | - |

| 4. Validate Target | BRPF1 directly binds to the ABCB1 promoter to enhance its expression. | Knockout of BRPF1 sensitized resistant cells to Taxol. |

| 5. Inhibitor Testing | - | This compound, in combination with Taxol, significantly reduced cell viability in resistant cells [3]. |

This research demonstrates that combining this compound with chemotherapy is a promising strategy to overcome resistance in ABCB1-high cancers [3].

Research Considerations

When working with this compound, please note the following key points:

- Solubility and Storage: The compound is soluble in DMSO and should be stored as a powder at -20°C. Solutions stored at -20°C are typically stable for about one month [1] [2].

- Specificity: this compound is designed as a chemical probe, meaning it has high selectivity for its intended target (the BRPF1B bromodomain) over other similar bromodomains. This makes it superior to less selective inhibitors for attributing observed biological effects to BRPF1 inhibition [1] [4].

- Research Use Only: Like all such chemical probes, this compound is intended for research purposes only and is not a drug [2].

This compound serves as a critical tool for exploring epigenetic regulation. Its ability to selectively inhibit BRPF1 is helping to uncover new biology and holds potential for developing future therapies, particularly for challenging cancers with limited treatment options.

References

BRPF1: A Multifunctional Epigenetic Regulator

BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a critical scaffold protein and multivalent chromatin reader within histone acetyltransferase (HAT) complexes [1]. It facilitates the assembly and enhances the activity of complexes with HATs like MOZ (KAT6A), MORF (KAT6B), and HBO1 (KAT7), playing a key role in chromatin remodeling and gene transcription [1]. Dysregulation of BRPF1 is implicated in various cancers.

The diagram below illustrates the domain architecture of the BRPF1 protein and its role in the MOZ/MORF HAT complex assembly.

BRPF1 domain structure and HAT complex assembly. Domains color-coded by function: scaffold (red), chromatin readers (blue), others (green).

PFI-4: A Chemical Probe for BRPF1

This compound is a potent and selective chemical probe developed to target the BRPF1 bromodomain [2]. The following table summarizes key biophysical and cellular data that characterize its function.

| Assay Type | Description | Result / Outcome |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures binding affinity and thermodynamics [2]. | Confirmed direct binding to BRPF1 bromodomain. |

| AlphaScreen Assay | Competes with an acetylated histone peptide for binding [2]. | IC₅₀ provided; demonstrates potency and selectivity over other bromodomains (e.g., BRD4). |

| Temperature Shift Assay | Monitors thermal protein stability change upon ligand binding [2]. | Significant ΔTₓ shift observed, confirming binding. |

| Fluorescence Recovery After Photobleaching (FRAP) | Assesses compound engagement in live cells (U2OS) [2]. | Reduced recovery time at 1-5 µM, showing target engagement and increased chromatin residence. |

| NanoBRET Assay | Measures intracellular competition in live cells (U2OS) [2]. | IC₅₀ provided; confirms cell permeability and binding. |

Therapeutic Potential in Cancer

Recent research highlights BRPF1 as a promising therapeutic target in several cancer types, with this compound and other inhibitors showing potential in preclinical models.

Overcoming Chemotherapy Resistance in Triple-Negative Breast Cancer (TNBC): A 2025 study identified BRPF1 as a key regulator of Taxol (paclitaxel) resistance [3]. BRPF1 was found to directly bind to the promoter of the ABCB1 (MDR1) gene, enhancing its expression and promoting a multi-drug resistance phenotype. Knockout or pharmacological inhibition of BRPF1 using inhibitors like This compound and OF-1, in combination with Taxol, significantly reduced cell viability in resistant TNBC cells [3].

Targeting Endocrine Therapy-Resistant Breast Cancers: A 2024 study identified BRPF1 as a master epigenetic regulator essential for the survival of ERα+ breast cancer cells, including those resistant to antiestrogens [4]. BRPF1 interacts with ERα on chromatin, and its inhibition with small molecules like GSK6853 and GSK5959 disrupts estrogen signaling, silences the ESR1 (ERα) gene itself, and induces cell cycle arrest and apoptosis [4].

The diagram below summarizes the experimental workflow used in the BioPALS platform to identify BRPF1 inhibitors.

BioPALS hit identification workflow for BRPF1b inhibitors, integrating AI and biophysical techniques [5].

Experimental Protocols for Key Assays

For researchers aiming to study BRPF1 inhibition, here are detailed methodologies for key assays from the search results.

AlphaScreen Assay for Bromodomain Binding [2]

- Principle: A bead-based proximity assay that detects competition between a potential inhibitor and a biotinylated, acetylated histone peptide for binding to the BRPF1 bromodomain.

- Protocol:

- Prepare reagents in assay buffer (25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 + 0.05% CHAPS).

- Serially dilute the test ligand (e.g., this compound) in a 384-well plate.

- Add biotinylated peptide (e.g., H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH) and His-tagged BRPF1 protein to achieve final concentrations of 25-100 nM.

- Incubate for 30 minutes at room temperature.

- Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads under low light.

- Incubate for 60 minutes, protected from light.

- Read on a plate reader (e.g., PHERAstar FS) using an AlphaScreen 680/570 filter set.

- Analyze data by normalizing against DMSO controls and calculating IC₅₀ values in Prism (GraphPad).

Fluorescence Recovery After Photobleaching (FRAP) [2]

- Principle: Measures the mobility of GFP-tagged BRPF1 in live cells to indicate target engagement and chromatin binding.

- Protocol:

- Culture U2OS cells and transfer with a plasmid expressing GFP-BRPF1.

- To increase global histone acetylation, treat cells with 2.5 µM SAHA for 6 hours.

- One hour before imaging, treat cells with the BRPF1 inhibitor (e.g., 1 µM or 5 µM this compound).

- On a confocal microscope, photobleach a defined region of the nucleus and record the fluorescence recovery over time.

- Plot the half-recovery time of the fluorescence signal. A longer half-recovery time indicates that the inhibitor is successfully engaging the target and reducing its mobility on chromatin.

References

- 1. BRPF1 in cancer epigenetics: a key regulator of histone ... [nature.com]

- 2. This compound A chemical probe for BRPF1B [thesgc.org]

- 3. Chromatin-focused genetic and chemical screens identify ... [pmc.ncbi.nlm.nih.gov]

- 4. Essential gene screening identifies the bromodomain ... [molecular-cancer.biomedcentral.com]

- 5. Using BioPALS to study the BRPF b bromodomain 1 [news-medical.net]

- 6. Hit Identification | BioPALS [azolifesciences.com]

PFI-4 role in chromatin remodeling

Molecular Mechanism of Action

The table below details the primary molecular mechanism by which PFI-4 functions.

| Aspect | Description |

|---|---|

| Primary Target | Bromodomain-containing protein BRPF1 (specifically the BRPF1B isoform) [1] [2]. |

| Target Function | Epigenetic "reader" that recognizes and binds to acetylated lysine residues on histones, primarily histone H3 [2] [3]. |

| Broader Complex | Acts as a scaffold and key regulator for the MOZ/MORF (or HBO1) histone acetyltransferase complex, which writes histone acetylation marks [4]. |

| Probe Action | Potent and selective inhibitor that blocks the BRPF1 bromodomain from interacting with acetylated histones [2] [3]. |

| Cellular Consequence | Disruption of BRPF1 function alters the recruitment and function of the associated HAT complex, leading to changes in histone acetylation, chromatin state, and ultimately gene expression programs [4]. |

Functional Role in Chromatin Biology and Disease

Research has uncovered a specific functional role for BRPF1, and by extension this compound, in a context of cancer therapy resistance.

- Experimental Context: The role was identified in Triple-Negative Breast Cancer (TNBC) cell lines that had been made resistant to the chemotherapy drug Taxol (paclitaxel) [4].

- Key Finding: The chromatin-focused genetic and chemical screens pinpointed BRPF1 as a novel and critical regulator of Taxol resistance. Its inhibition sensitized resistant cells to the drug [4].

- Proposed Mechanism: The study revealed a dual mechanistic pathway:

- Direct Regulation of Drug Efflux: BRPF1 directly binds to the promoter of the ABCB1 gene. This gene encodes a pump that expels chemotherapy drugs from the cell, and BRPF1 enhances its expression, leading to a multi-drug resistant phenotype [4].

- Impact on Protein Synthesis: BRPF1 loss or inhibition negatively affects ribosome biogenesis, resulting in a global decrease in protein translation, which may compromise the cancer cell's ability to survive [4].

The following diagram illustrates this mechanism and the experimental workflow used to discover it.

Experimental Protocols and Validation

For researchers aiming to use this compound or validate its effects, the following details from the cited studies are essential.

Experimental Use in Cell Culture

In the TNBC study, this compound was used in combination with Taxol on the resistant cells. The key experimental steps were [4]:

- Cell Line: Taxol-resistant derivatives of the SUM159PT TNBC cell line.

- Treatment: Co-treatment of this compound with Taxol.

- Outcome Measurement: Cell viability was significantly reduced after 72 hours of combination treatment compared to Taxol alone, as measured by a luminescence-based assay (CellTiter-Glo).

Target Engagement and Selectivity Validation

Multiple techniques were used to confirm that this compound specifically engages its intended target, BRPF1. The table below summarizes key validation assays and parameters.

| Assay Type | Description | Key Finding / Parameter |

|---|---|---|

| In Vitro Binding (AlphaScreen) | Measures disruption of BRPF1 binding to acetylated histone peptides [1]. | IC₅₀ = 47-172 nM (concentration for 50% inhibition) [2]. |

| Cellular Target Engagement (NanoBRET) | Monitors displacement of a fluorescent tracer from BRPF1 in live cells [1]. | Confirms cell permeability and direct engagement of BRPF1. |

| Cellular Phenotype (FRAP) | Assesses changes in BRPF1 mobility on chromatin [1]. | This compound treatment increases BRPF1 recovery time after photobleaching, indicating reduced chromatin binding. |

| Selectivity Profiling (BROMOscan) | Tests binding affinity across a panel of bromodomains [3]. | This compound is highly selective for BRPF1B over other bromodomains, including the closely related BRPF2 and BRPF3 [2] [3]. |

Key Considerations for Researchers

- Isoform Specificity: this compound is selective for the BRPF1B isoform. The BRPF1A isoform contains an amino acid insertion that prevents this compound binding, which is a critical factor for experimental design and data interpretation [2].

- Probe Quality: this compound is recognized as a high-quality chemical probe, characterized by excellent potency and selectivity. It is available from several chemical libraries and suppliers for research use [2].

- Therapeutic Implication: The combination of BRPF1 inhibition with chemotherapy represents a promising strategy for treating cancers with acquired resistance, particularly those exhibiting an ABCB1-mediated multidrug resistance phenotype [4].

References

Quantitative Binding and Selectivity Profile

PFI-4 has been rigorously characterized for its binding affinity and selectivity against other bromodomains. The following table consolidates key quantitative data.

| Assay Type | Target / Off-target | Result / Potency | Experimental Notes |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | BRPF1B | Kd = 13 ± 1 nM [1] [2] | High-affinity binding measurement. |

| BRPF2 (BRD1) | Kd = 775 ± 90 nM [1] | 60-fold selectivity vs. BRPF1B. | |

| CECR2 | Kd = 2.35 ± 0.52 μM [1] | 180-fold selectivity vs. BRPF1B. | |

| AlphaScreen Competitive Assay | BRPF1B | IC50 = 172 nM [1] [2] | Competition with tetra-acetylated H4 peptide. |

| BRD4(1) | IC50 > 10 μM [1] | Negligible activity against this BET target. | |

| Thermal Shift Assay (ΔTm) | BRPF1B | ΔTm = +9.4 °C [2] | Indicates strong stabilization of the protein. |

Detailed Experimental Protocols

To help you implement key assays, here are the methodologies used to characterize this compound's activity and cellular efficacy.

In Vitro Binding Assays

The core in vitro binding data for this compound was generated using the following standardized protocols [3]:

- AlphaScreen Assay: This high-throughput binding assay was performed in a buffer containing 25 mM HEPES, 100 mM NaCl, 0.1% BSA (pH 7.4), and 0.05% CHAPS. Serial dilutions of this compound were prepared in 384-well plates. A solution containing a biotinylated acetylated histone peptide (e.g., a tetra-acetylated H4 peptide for BRPF1) and His-tagged bromodomain protein was added. After a 30-minute incubation, a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads was added. Plates were incubated for 60 minutes in the dark, and signal was read using an AlphaScreen-compatible plate reader. IC₅₀ values were calculated by normalizing data against DMSO controls.

- Isothermal Titration Calorimetry (ITC): ITC experiments were conducted using a VP-ITC microcalorimeter. The BRPF1B bromodomain was buffer-exchanged into 20 mM Hepes (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP. Titrations were carried out at 288.15 K, typically starting with a 2 µL injection followed by multiple 8 µL injections of this compound. Data were analyzed using a single binding-site model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (N).

Cellular Target Engagement

- Fluorescence Recovery After Photobleaching (FRAP): To demonstrate cellular target engagement, U2OS cells were transfected to express GFP-tagged BRPF1. To increase global histone acetylation, cells were treated with 2.5 µM of the HDAC inhibitor SAHA for six hours. One hour before imaging, cells were treated with 1 µM or 5 µM of this compound. The mobility of BRPF1 was assessed by bleaching a nuclear region and plotting the half-recovery times of the fluorescence signal, which increases when BRPF1 is displaced from chromatin by the inhibitor [3].

Viability and Combination Studies

- Cell Viability Assay (Taxol-Resistant TNBC): A key therapeutic application was explored in Taxol-resistant triple-negative breast cancer (TNBC) cells. Cells were seeded in 384-well plates and treated with this compound alone or in combination with Taxol at its IC₄₀-IC₅₀ concentration. After 72 hours, cell viability was quantified using a luminescence-based assay (CellTiter-Glo). The combination of this compound and Taxol significantly reduced cell viability in resistant cells, demonstrating synergistic effects [4].

Biological Role of BRPF1 and this compound's Mechanism

This compound's utility stems from its precise inhibition of BRPF1, a scaffold protein and multivalent chromatin reader. The diagram below outlines the biological context and inhibitory mechanism.

This compound inhibits the BRPF1 bromodomain to block pro-cancer gene expression programs.

Therapeutic Potential & Research Applications

Recent research has identified promising therapeutic applications for BRPF1 inhibition, particularly in overcoming chemotherapy resistance:

- Reversing Taxol Resistance in TNBC: A 2025 study identified BRPF1 as a key vulnerability in Taxol-resistant TNBC. The research showed that BRPF1 directly binds to the promoter of the ABCB1 gene, which encodes a drug efflux pump, and also regulates ribosome biogenesis. Combining This compound with Taxol synergistically reduced viability in resistant cells by disrupting these programs and reducing global protein synthesis [4].

- Oncogenic Role Across Cancers: BRPF1 is frequently dysregulated and acts as an oncogene in various malignancies, including cancers of the gastrointestinal and genitourinary systems, brain, skin, breast, and blood. Its overexpression is often associated with a poor prognosis, making it a compelling candidate for targeted therapy [5].

Important Limitations & Controls

For rigorous research, please consider these critical notes on this compound's profile:

- Lack of Negative Control Compound: The original research disclosing this compound did not report a structurally matched but inactive control compound. This is a significant limitation for confirming that observed phenotypes are specifically due to BRPF1 inhibition [2].

- Selectivity and Off-targets: While this compound is highly selective for BRPF1B, it has weak activity against BRPF2 and CECR2. For cellular studies, it is recommended to use the selective CECR2 probe NVS-CECR2-1 to rule out contributions from this off-target [1] [2].

- Not Recommended for In Vivo Studies: No pharmacokinetic (PK) or in vivo efficacy data for this compound are available in the public domain. Therefore, it is not recommended for in vivo studies without first conducting a thorough DMPK (Drug Metabolism and Pharmacokinetics) profiling [2].

References

- 1. Selective Targeting of Bromodomains of the ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Probe this compound [chemicalprobes.org]

- 3. This compound A chemical probe for BRPF1B [thesgc.org]

- 4. Chromatin-focused genetic and chemical screens identify ... [nature.com]

- 5. BRPF1 in cancer epigenetics: a key regulator of histone ... [pmc.ncbi.nlm.nih.gov]

PFI-4 transcriptional regulation research

PFI-4: Target and Mechanism of Action

This compound is a small-molecule inhibitor that specifically targets the bromodomain of BRPF1 (Bromodomain and PHD Finger Containing protein 1) [1]. BRPF1 is a multifaceted epigenetic regulator that serves as a scaffold for the assembly of histone acetyltransferase (HAT) complexes, particularly with the MOZ and MORF acetyltransferases [1]. By binding to the BRPF1 bromodomain, this compound disrupts its ability to recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment and function of the HAT complex at specific genomic locations.

The primary molecular consequence of BRPF1 inhibition is the downregulation of key oncogenic pathways. In the context of triple-negative breast cancer (TNBC), this has been directly linked to the suppression of the drug efflux pump ABCB1 (P-glycoprotein) and a global reduction in protein synthesis due to impaired ribosome biogenesis [2] [3]. The table below summarizes the core characteristics of this compound.

| Aspect | Description |

|---|---|

| Primary Target | Bromodomain of BRPF1 (Bromodomain and PHD Finger Containing protein 1) [1]. |

| Target Function | Scaffold protein in the MOZ/MORF histone acetyltransferase (HAT) complex; a multivalent chromatin "reader" [1]. |

| Mechanism of Action | Competitive inhibition of the BRPF1 bromodomain, preventing its recognition of acetylated histone lysine residues and disrupting HAT complex function [1]. |

| Key Downstream Effects | Downregulation of ABCB1 expression; Negative impact on ribosome biogenesis and protein translation [2] [3]. |

Experimental Protocols for Key Assays

The following methodologies are adapted from recent publications that utilized this compound to investigate BRPF1 function in Taxol-resistant cancer models [2] [3].

Cell Viability Assay (IC₅₀ Determination)

This protocol is used to determine the potency of this compound alone or in combination with other chemotherapeutics.

- Cell Seeding: Seed cells (e.g., SUM159PT TNBC cells and their Taxol-resistant derivatives) in 96-well black plates at a density of 2,000 cells per well.

- Compound Treatment: The next day, treat cells with a serial dilution of this compound (e.g., a 3.16-fold dilution series) across the plate. For combination studies, a fixed concentration of Taxol can be added concurrently.

- Incubation: Incubate the cells with the compounds for 72 hours.

- Viability Measurement: Discard the media and measure cell viability using a luminescence-based assay like CellTiter-Glo according to the manufacturer's instructions.

- Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using software such as GraphPad Prism.

Chromatin Immunoprecipitation (ChIP) and CUT&RUN Analysis

These techniques are used to confirm the direct binding of BRPF1 to specific gene promoters, such as ABCB1.

- Cell Cross-linking: Cross-link proteins to DNA in cells using formaldehyde.

- Cell Lysis and Chromatin Shearing: Lyse cells and fragment the chromatin into 200-500 bp pieces by sonication (for ChIP) or use immobilized MNase enzyme digestion (for CUT&RUN).

- Immunoprecipitation: Incubate the chromatin with an antibody specific to BRPF1. Use a non-specific IgG antibody as a negative control.

- Recovery of Protein-DNA Complexes: For ChIP, use protein A/G beads to pull down the antibody-bound complexes. For CUT&RUN, release the target protein-DNA fragments into the supernatant.

- DNA Purification and Analysis: Reverse the cross-links, purify the DNA, and analyze the enrichment of the target gene promoter (e.g., ABCB1) using quantitative PCR (qPCR).

Signaling Pathway and Experimental Workflow

The diagram below illustrates the molecular mechanism of this compound and a generalized workflow for testing its efficacy in a research setting, integrating the information from the experimental protocols.

This compound inhibits BRPF1 to block gene activation, tested via a multi-step cell assay workflow.

Research Implications and Future Directions

The preclinical data on this compound highlights its potential as a therapeutic agent, especially in combination therapies.

- Overcoming Chemoresistance: The most compelling application is in reversing Taxol resistance in TNBC by targeting the epigenetic driver BRPF1, thereby circumventing the challenges of direct ABCB1 inhibition [2] [3].

- Combinatorial Strategies: Research suggests that BRPF1 inhibitors like this compound could enhance the efficacy of standard chemotherapeutics. This synergy provides a strong rationale for further drug development [1].

- Broader Therapeutic Potential: Given BRPF1's role in other malignancies (e.g., gastrointestinal, genitourinary, and brain cancers), this compound also serves as a valuable chemical probe for investigating epigenetics in diverse cancer types [1].

References

PFI-4 preliminary research findings

PFI-4 Quantitative Data Summary

The tables below consolidate key quantitative data and experimental details from recent studies on this compound.

Table 1: Summary of this compound's Biochemical and Cellular Activity

| Assay Type / Biological System | Key Finding / Result | Quantitative Measure (IC₅₀ / KD / etc.) | Notes / Context |

|---|---|---|---|

| Homogeneous Time-Resolved Fluorescence (HTRF) [1] | Inhibition of BRPF1 Bromodomain binding | IC₅₀ = 19 nM | Highly selective over BRPF2, BRPF3, and other bromodomain families (IC₅₀ > 1000 nM). |

| Surface Plasmon Resonance (SPR) [1] | Direct binding to BRPF1 Bromodomain | KD = ~25 nM | Confirms direct, high-affinity binding. |

| Isothermal Titration Calorimetry (ITC) [1] | Direct binding to BRPF1B isoform | KD = 13 nM | Highlights high potency for the BRPF1B isoform. |

| Cellular Potency (FRAP Assay) [2] [1] | Recovery in triple BRD cell construct | IC₅₀ = 250 nM | Demonstrates cell permeability and target engagement. |

| Mouse BMM Osteoclast Differentiation [1] | Reduction in TRAP-positive multinucleated osteoclasts | 70% reduction at 1 μM | Dose-dependent inhibition; shown at 5 days. |

| Cell Viability (BMMs) [1] | Viability relative to vehicle control | >90% at up to 5 μM | Indicates that anti-osteoclast effects are not due to cytotoxicity. |

Table 2: Key Experimental Protocols for this compound

| Protocol | Detailed Methodology (Summary) |

|---|

| HTRF Binding Assay [1] | - Components: 50 nM recombinant BRPF1 BD, 20 nM FAM-labeled acetylated histone H4 peptide, serially diluted this compound.

- Procedure: Incubate at room temperature for 1 hour. Add anti-GST-Tb cryptate antibody. Measure HTRF signal.

- Analysis: Fit dose-response curve to calculate IC₅₀. | | SPR Binding Assay [1] | - Setup: BRPF1 BD immobilized on a CM5 sensor chip.

- Procedure: Inject this compound (0.01 - 10 μM) at 30 μL/min flow rate. Monitor association (120s) and dissociation (300s).

- Analysis: Fit sensorgrams with a 1:1 Langmuir binding model to determine KD. | | Mouse Osteoclast Differentiation [1] | - Cells: Mouse bone marrow-derived monocytes (BMMs).

- Differentiation Cocktail: M-CSF (30 ng/mL) and RANKL (50 ng/mL).

- Treatment: this compound (0.1, 0.5, 1 μM) or vehicle for 5 days.

- Readout: TRAP staining and counting of multinucleated (≥3 nuclei) cells. | | Fluorescence Recovery After Photobleaching (FRAP) [2] | - Cells: U2OS cells expressing GFP-bound BRPF1.

- Pre-treatment: 2.5 μM SAHA to increase histone acetylation.

- Inhibition: Treat with this compound (1 μM or 5 μM) 1 hour before imaging.

- Analysis: Measure half-recovery time of fluorescence in bleached nuclei. |

Mechanism of Action and Workflow

This compound is a potent and selective chemical probe for Bromodomain-PHD Fingers 1 (BRPF1) [1]. It inhibits the BRPF1 bromodomain to disrupt its interaction with acetylated histones, thereby suppressing BRPF1-mediated transcriptional regulation [1]. In osteoclast precursor cells, this targeting leads to reduced expression of osteoclast differentiation-related genes (e.g., TRAP, cathepsin K, Nfatc1) [1]. This compound belongs to the 1,3-dimethyl benzimidazolone chemical class and is part of a broader chemical toolbox for studying bromodomains and epigenetic signaling [3].

The following diagram illustrates the experimental workflow for evaluating this compound's effect on osteoclast differentiation, from cell isolation to final analysis:

Experimental workflow for this compound in osteoclast differentiation.

Research Context and Significance

This compound serves as a critical tool compound for investigating the biological functions of BRPF1, which is involved in chromatin remodeling and transcriptional regulation [1]. Its ability to specifically inhibit the BRPF1B isoform without affecting the BRPF1A isoform makes it particularly valuable for dissecting the distinct roles of these variants [1]. The findings suggesting this compound impairs osteoclast differentiation point to its potential therapeutic applications in bone resorptive diseases like osteoporosis and rheumatoid arthritis [1].

References

HTRF Methyltransferase Assay Protocol (with PFI-2)

This protocol is based on the miniaturization of an HTRF assay for the SET7/9 methyltransferase, using (R)-PFI 2 hydrochloride as a reference inhibitor [1].

1. Primary Materials

- Kit: EPIgeneous Methyltransferase Assay Kit (Cisbio)

- Enzyme: SET7/9 (BPS Bioscience)

- Substrate: Biotinylated histone H3 (1-21) (AnaSpec)

- Inhibitor: (R)-PFI 2 hydrochloride (Tocris Biosciences)

- Cofactor: S-adenosyl-L-methionine (SAM, Sigma-Aldrich)

- Assay Buffer: 50 mM TRIS-HCl (pH 8.8), 10 mM NaCl, 1 mM DTT, 0.01% Tween-20

- Plate: 384-well or 1536-well white, low-volume microplates

- Liquid Handler: Echo (or similar for miniaturization)

- Reader: PHERAstar FS microplate reader (or compatible TR-FRET reader)

2. Assay Principle

The assay is a competitive immunoassay that detects the formation of S-adenosyl-L-homocysteine (SAH), the byproduct of the methyl transfer from SAM to the substrate [1]. The diagram below illustrates the two-step detection process.

3. Experimental Procedure

The following workflow outlines the key steps for performing the inhibitor dose-response assay.

- Step 1: Reagent Preparation. Prepare a 12-point half-log dose-response series of the inhibitor (e.g., starting from 100 µM) in DMSO. Prepare the enzyme, substrate, and SAM solutions in assay buffer [1].

- Step 2: Compound and Reaction Assembly. Using an acoustic liquid handler, transfer the inhibitor solution into the assay plate. Subsequently, add assay buffer, SET7/9 enzyme (40 nM final concentration), biotinylated histone H3 substrate (800 nM final concentration), and finally, SAM (1 µM final concentration) to start the reaction. Seal the plate and incubate for 60 minutes at room temperature [1].

- Step 3: Detection. After the enzymatic reaction, add HTRF detection buffer one to stop the reaction and incubate for 10 minutes. Then, add a mix of the anti-SAH antibody labeled with Lumi4-Tb cryptate and SAH-d2 prepared in detection buffer two. Incubate the plate for 60 minutes at room temperature in the dark [1].

- Step 4: HTRF Measurement. Read the plate using a compatible microplate reader (e.g., PHERAstar FS) with the following typical HTRF settings [1]:

4. Key Instrument Settings

| Parameter | Setting |

|---|---|

| Detection Mode | Time-Resolved Fluorescence (TRF), Endpoint |

| Excitation | 337 nm |

| Emission | 665 nm & 620 nm |

| Integration Start Time | 60 µs |

| Integration Time | 400 µs |

Source: Adapted from [1]

5. Data Analysis and Validation

The HTRF ratio (665 nm / 620 nm) is calculated. This signal is inversely proportional to the amount of SAH produced, and thus to the enzyme activity. A high signal indicates inhibition [1].

- IC₅₀ Calculation: The dose-response data for the inhibitor is fitted to a non-linear regression model to determine the IC₅₀ value.

- Assay Quality Validation: The quality of the miniaturized HTRF assay was confirmed by excellent Z' factors (> 0.88) and signal-to-background (S/B) ratios, as shown in the table below [1].

| Assay Format | Final Volume | S/B Ratio | Z' Factor |

|---|---|---|---|

| 384-well | 20 µL | 6.4 | 0.83 |

| 384-well | 2 µL | 7.9 | 0.88 |

| 1536-well | 2 µL | 7.3 | 0.93 |

Source: Adapted from [1]

Key Considerations for Your Research

- PFI-2 vs. PFI-4: While this protocol uses PFI-2, this compound is a closely related, more selective BET bromodomain inhibitor [2]. The core HTRF methodology for studying inhibitor binding to a bromodomain target is directly transferable. You would substitute the enzyme (e.g., a specific BET bromodomain), its specific substrate (e.g., an acetylated histone peptide), and this compound in the dose-response experiment.

- Alternative Assay Formats: Beyond enzymatic assays, HTRF is widely used to study protein-protein interactions (PPIs) [3] [4] [5] and binding kinetics [6]. If your project involves characterizing the direct binding of this compound to its target, a cellular protein stabilization assay detected by TR-FRET is another excellent and physiologically relevant option [7].

References

- 1. Methyltransferase assay miniaturization by HTRF [bmglabtech.com]

- 2. Selective BET bromodomain inhibition as an antifungal ... [pmc.ncbi.nlm.nih.gov]

- 3. Establishment of high-throughput screening HTRF assay ... [nature.com]

- 4. HTRF SARS-CoV2 S1 / ACE2 Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]

- 5. An HTRF based high-throughput screening for discovering ... [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine d2 receptor HTRF binding kinetics [bmglabtech.com]

- 7. Cell-Based Protein Stabilization Assays for the Detection of ... [sciencedirect.com]

Protocol: PFI-4 Cell Permeability Assay

Materials and Reagents

- Cell Line: PFI-4 cells (or MDR1-MDCKII as a model system) [1].

- Growth Medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

- Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.

- Test Compounds: Prepared as 10 mM stock solutions in DMSO (final DMSO concentration ≤0.1%).

- Control Compounds:

- High Permeability Control: Propranolol.

- Low Permeability Control: Lucifer yellow [1].

- P-gp Substrate Control: Digoxin.

- Inhibitor: Cyclosporin A (a known P-gp inhibitor) [1].

- Equipment: 24-well transwell plates with PET membranes (0.4 µm pore size), orbital shaker, LC-MS/MS system for bioanalysis.

Cell Seeding and Monolayer Formation

- Seed this compound cells onto 24-well transwell inserts at a density of 250,000 cells/cm².

- Culture the cells for 4 days, changing the medium every 48 hours, to allow a confluent, differentiated monolayer to form [1].

Assay Pre-Validation

- TEER Measurement: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Accept only monolayers with TEER values >350 Ω·cm² for the assay [1].

- Lucifer Yellow Flux: Add Lucifer yellow (100 µM) to the donor compartment and incubate for 2 hours. Calculate its Papp; acceptable monolayers will have Papp < 1x10⁻⁶ cm/s [1].

Permeability Experiment

- Preparation: Pre-warm assay buffer to 37°C. Gently wash cell monolayers with assay buffer.

- Bidirectional Transport:

- A→B (Apical to Basolateral): Add test compound (10 µM) to the apical chamber. Collect samples from the basolateral chamber at 120 minutes.

- B→A (Basolateral to Apical): Add test compound (10 µM) to the basolateral chamber. Collect samples from the apical chamber at 120 minutes [1].

- Inhibitor Studies: Run parallel experiments co-incubating test compounds with 10 µM Cyclosporin A to confirm P-gp involvement [1].

- Agitation: Place the plate on an orbital shaker (50-100 rpm) during incubation to minimize the unstirred water layer effect [1].

Sample Analysis and Calculations

- LC-MS/MS Analysis: Quantify compound concentrations in receiver and donor wells using LC-MS/MS with an internal standard [1].

- Calculate Apparent Permeability (Papp):

Papp (cm/s) = (Vr / (A × C0)) × (dC/dt)

- Vr: Receiver chamber volume (cm³)

- A: Membrane surface area (cm²)

- C0: Initial donor concentration (µM)

- dC/dt: Slope of the cumulative concentration in the receiver chamber over time (µM/s) [1].

- Calculate Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) [1].

Experimental Design & Workflow

The following diagram illustrates the core experimental workflow and underlying mechanism of P-gp mediated efflux.

Data Interpretation and Compound Classification

After calculating the key parameters, use the following criteria to classify your test compounds.

| Parameter | Threshold | Interpretation | Implication for Drug Development |

|---|---|---|---|

| Papp (A→B) (cm/s) | < 1 x 10⁻⁶ | Low Permeability | Poor oral absorption or poor brain penetration likely [1]. |

| 1-10 x 10⁻⁶ | Moderate Permeability | Variable absorption; may be formulation-dependent. | |

| > 10 x 10⁻⁶ | High Permeability | Favorable absorption or brain penetration likely. | |

| Efflux Ratio | < 2 | Not a P-gp substrate | Low risk of drug-drug interactions via P-gp; good brain penetration potential [1]. |

| ≥ 2 | Potential P-gp substrate | Risk of limited absorption or brain penetration; potential for drug-drug interactions [1]. | |

| With Inhibitor | Efflux Ratio significantly reduced (e.g., to ~1) | Confirmed P-gp substrate | The observed efflux is specifically mediated by the P-gp transporter [1]. |

Application Notes for Researchers

- High-Throughput Adaptation: For screening large compound libraries, consider 96-well or 384-well format transwell systems. Automation of liquid handling and sample analysis is critical for throughput [2].

- Advanced 3D Models: For more physiologically relevant models of intestinal permeability, Caco-2 cells can be cultured on Cytodex 3 beads to create a 3D system that may better mimic the in vivo environment [2].

- Troubleshooting Common Issues:

- Low TEER: Ensure cells are healthy and passages are not too high. Check for microbial contamination.

- High Variability in Papp: Maintain consistent incubation conditions (temperature, agitation). Ensure accurate pipetting during sampling.

- Low Recovery: Check for compound adsorption to plates and tubing. Consider adding a non-specific binding blocker like BSA (0.1-1%) to the assay buffer.

References

PFI-4 in Osteoclast Differentiation Assays: Application Notes and Protocols

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption, and their excessive activity is a hallmark of pathological bone loss conditions such as osteoporosis and rheumatoid arthritis [1] [2]. The differentiation of osteoclasts from precursor cells is primarily regulated by the RANKL/RANK signaling axis [1]. PFI-4 is a potent and selective chemical probe that targets the bromodomain of BRPF1 (Bromodomain and PHD Finger Containing Protein 1), an epigenetic reader protein [3]. Emerging research indicates that pharmacological inhibition of BRPF bromodomains by small molecules like this compound impairs RANKL-induced osteoclast differentiation, presenting a promising epigenetic strategy for combating osteolytic diseases [3].

These application notes provide detailed methodologies for implementing this compound in osteoclast differentiation assays, encompassing both mechanistic studies and anti-osteoclastogenic drug evaluation.

Molecular Mechanism of Action

This compound exerts its effects by selectively targeting the acetyl-lysine binding pocket of the BRPF1B bromodomain. BRPF proteins function as scaffolding subunits in histone acetyltransferase complexes with MYST family members, regulating gene expression during cellular differentiation [3].

- Target Specificity: this compound demonstrates high selectivity for the BRPF1B isoform (KD = 13 ± 1 nM), with approximately 60-fold selectivity over BRPF2 and 180-fold selectivity over its nearest off-target, CECR2, as determined by isothermal titration calorimetry [3].

- Epigenetic Interference: By inhibiting BRPF1B, this compound disrupts the recruitment of MYST acetyltransferase complexes to chromatin, thereby repressing transcriptional programs essential for osteoclastogenesis [3].

- Downstream Effects: Treatment with pan-BRPF bromodomain inhibitors (including OF-1 and NI-57, which share a similar mechanism with this compound) specifically suppresses the RANKL-induced expression of key osteoclast genes, such as NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), the master regulator of osteoclast differentiation [3].

Table 1: Key Characteristics of this compound

| Property | Specification | Experimental Method |

|---|---|---|

| Primary Target | BRPF1B Bromodomain | Isothermal Titration Calorimetry (ITC) |

| Affinity (KD) | 13 ± 1 nM | Isothermal Titration Calorimetry (ITC) [3] |

| Selectivity vs BRPF2 | ~60-fold | Isothermal Titration Calorimetry (ITC) [3] |

| Cellular Activity | Impairs osteoclast differentiation | TRAP staining, gene expression analysis [3] |

| Reported Solvent | DMSO | N/A |

Established Experimental Protocols

Soluble TRAP Quantification Assay

This protocol details a kinetic method for quantifying secreted Tartrate-Resistant Acid Phosphatase (TRAP) activity, a key enzymatic marker of osteoclasts, allowing for longitudinal assessment without cell lysis [4].

3.1.1 Materials

- Cells: Primary murine bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.

- Osteoclastogenic Media: α-MEM supplemented with 10% heat-inactivated FBS, 25 ng/mL M-CSF, and 25 ng/mL RANKL [4].

- This compound Stock: Prepare in DMSO at a suitable concentration (e.g., 10 mM). Include vehicle control (DMSO).

- TRAP Stain Components:

- Napthol AS-MX Phosphate

- Fast Red Violet LB Salt

- Sodium Acetate

- L-(+)-Tartaric Acid

- Ethylene Glycol Monoethyl Ether [4]

3.1.2 Procedure

- Cell Differentiation: Seed and differentiate osteoclast precursor cells in 96-well plates using osteoclastogenic media. Include treatment groups with this compound and vehicle control.

- Supernatant Collection: At desired time points (e.g., days 4, 6, 8 of differentiation), carefully remove 100 µL of culture supernatant from each well and transfer to a new 96-well assay plate.

- TRAP Reaction: Add 100 µL of prepared TRAP stain to each supernatant sample.

- Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) plate reader and measure the absorbance at 520 nm every 2 minutes for 180 minutes [4].

- Data Analysis:

- Export the kinetic data.

- Normalize readings to the vehicle control.

- For each replicate, apply a polynomial function to the time-versus-absorbance data and calculate the Area Under the Curve (AUC).

- Use pairwise comparisons (t-test) or group comparisons (ANOVA) of the AUC values to determine statistical significance of this compound's inhibitory effect [4].

Osteoclast Differentiation from Human Primary Monocytes

This protocol, optimized for human primary cells, ensures efficient generation of multinucleated, bone-resorbing osteoclasts, providing a highly translational model [5].

3.2.1 Monocyte Isolation

- Blood Collection: Obtain peripheral blood from healthy donors.

- Density Gradient Centrifugation:

- Dilute blood with PBS/EDTA and layer carefully over a Ficoll gradient.

- Centrifuge at 400 × g for 45 min (without brake).

- Collect the PBMC (Peripheral Blood Mononuclear Cell) interphase.

- Monocyte Enrichment:

- Resuspend PBMCs and layer onto a 46% iso-osmotic Percoll gradient.

- Centrifuge at 550 × g for 30 min (without brake).

- Collect the monocyte-rich interphase and wash [5].

3.2.2 Macrophage Differentiation in Teflon Bags

- Seed Monocytes: Seed 2.5 × 10^7 isolated monocytes into a fluorinated ethylene propylene (FEP) Teflon bag in 15 mL of RPMI-1640 medium supplemented with 10% FBS, 2% human AB serum, and M-CSF.

- Differentiate: Culture for 7 days at 37°C, 5% CO₂. Cells remain in suspension, facilitating easy harvest [5].

3.2.3 Terminal Osteoclast Differentiation

- Harvest Macrophages: Collect macrophages from Teflon bags.

- Seed for Assay: Plate macrophages onto standard cell culture plates or dentin slices.

- Differentiate with RANKL: Culture cells in medium containing M-CSF (25-50 ng/mL) and a high concentration of RANKL (50-100 ng/mL) to drive osteoclast formation. Refresh medium every 2-3 days.

- This compound Treatment: Add this compound concurrently with RANKL stimulation to assess its inhibitory effect on differentiation.

- Validation: After 7-14 days, assess differentiation via TRAP staining, phalloidin staining for actin rings, and pit resorption assays on dentin slices [5].

Experimental Workflow and Signaling Context

The following diagram summarizes the key procedural steps for conducting a this compound inhibition assay, from cell preparation to final analysis.

To understand this compound's mechanism, it is crucial to locate its action within the core signaling pathways that drive osteoclast differentiation, as illustrated below.

Data Analysis and Interpretation

Key Outcome Measures

Table 2: Essential Readouts for this compound Assays

| Assay Type | Key Parameters to Quantify | Expected Outcome with this compound |

|---|---|---|

| TRAP Staining | Number of TRAP+ multinucleated (≥3 nuclei) cells; TRAP enzyme activity. | Significant, dose-dependent reduction. |

| Gene Expression (qPCR) | mRNA levels of Nfatc1, Ctsk (Cathepsin K), Acp5 (TRAP). | Downregulation of key osteoclast genes. |

| Functional Resorption | Resorbed area (%) on dentin or calcium phosphate coatings; pit depth and volume. | Impaired bone resorption capacity. |

| Cytotoxicity Assay | Cell viability (e.g., MTT, Alamar Blue) performed in parallel. | No significant cytotoxicity at effective anti-osteoclastogenic doses. |

Troubleshooting and Optimization Notes

- Dosing Strategy: Given this compound's high potency (nM range), perform initial dose-response experiments using a broad range (e.g., 0.01 µM to 5 µM) to establish an effective and non-toxic concentration in your specific cell system [3].

- Timing of Addition: To determine the specific stage of osteoclastogenesis affected, add this compound at different time points: at the same time as RANKL (day 0), or at later stages (e.g., day 2 or 3). This can provide insight into whether this compound affects early commitment or later fusion/activation.

- Solvent Control: The final concentration of DMSO should be kept consistent across all treatment groups (typically ≤0.1%) to ensure it does not confound results.

Conclusion

This compound serves as a highly valuable chemical tool for dissecting the role of epigenetic regulation, specifically through BRPF bromodomains, in osteoclast differentiation. The protocols outlined herein provide a robust framework for utilizing this compound in both basic research and pre-clinical drug discovery. Its validated mechanism and high selectivity make it an excellent candidate for further investigation into novel epigenetic therapies for osteolytic diseases.

References

- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical signaling pathways in osteoclast differentiation and ... [frontiersin.org]

- 3. Selective Targeting of Bromodomains of the ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Soluble TRAP quantification as a measure of ... [protocols.io]

- 5. A novel method to efficiently differentiate human osteoclasts ... [biologicalproceduresonline.biomedcentral.com]

PFI-4 FRAP Assay for Bromodomain Inhibition: Application Notes and Protocols

Introduction to Bromodomain Inhibition and PFI-4

Bromodomains are evolutionarily conserved protein modules that recognize ε-N-acetyl lysine marks on histones and transcription factors, functioning as critical "readers" of epigenetic information [1]. The bromodomain and PHD finger-containing protein 1 (BRPF1) is a scaffolding protein that forms complexes with histone acetyltransferases of the MYST family, playing essential roles in chromatin remodeling and transcriptional regulation [2].

This compound is a novel, potent, and cell-permeable inhibitor that selectively targets the BRPF1 bromodomain. It belongs to the 1,3-dimethyl benzimidazolone chemical class and demonstrates high specificity for the BRPF1B isoform with minimal off-target effects [3]. The fluorescence recovery after photobleaching (FRAP) assay provides a powerful target-agnostic method for directly visualizing this compound's on-target effects in living cells by monitoring the displacement of bromodomain-containing proteins from chromatin [4].

Mechanism of Action and Selectivity Profile of this compound

Table 1: Binding Affinity and Selectivity Profile of this compound

| Target | Assay Type | Result | Reference |

|---|---|---|---|

| BRPF1B | Isothermal Titration Calorimetry (ITC) | Kd = 13 ± 1 nM | [2] |

| BRPF1B | AlphaScreen Assay | IC50 = 172 nM | [2] |

| BRPF1B | HTRF Binding Assay | IC50 = 80-19 nM | [3] |

| BRPF2 | ITC | Kd = 775 ± 90 nM (60-fold selectivity) | [2] |

| BRPF3 | ITC | Kd = 2.4 ± 0.2 μM | [2] |

| CECR2 | ITC | Kd = 2.35 ± 0.52 μM (180-fold selectivity) | [2] |

| BRD4(1) | ITC | Kd > 10 μM | [2] |

This compound exhibits exceptional selectivity for the BRPF1B isoform over other bromodomains. This isoform specificity is particularly significant because alternative splicing generates two BRPF1 isoforms: BRPF1A contains a six-residue insert in the ZA-loop that prevents binding to both acetylated histone peptides and inhibitors, potentially acting as a dominant-negative isoform [2]. This compound's mechanism involves competitive inhibition of acetyl-lysine binding, thereby disrupting the interaction between BRPF1 and acetylated histones, which subsequently suppresses BRPF1-mediated transcriptional regulation [3].

FRAP Assay Protocol for Assessing this compound Cellular Efficacy

Principle and Workflow

The FRAP assay measures protein dynamics in living cells by quantifying the mobility of GFP-tagged bromodomain-containing proteins before and after inhibitor treatment. When a bromodomain is anchored to acetylated chromatin, fluorescence recovery after photobleaching is slow due to restricted mobility. Inhibitor treatment displaces the bromodomain from chromatin, resulting in faster recovery times comparable to bromodomain mutants with impaired acetyl-lysine binding [4].

FRAP Experimental Workflow for this compound Target Engagement Assessment

Materials and Reagents

- Cell Line: U2OS cells expressing GFP-tagged BRPF1 (triple bromodomain construct) [5]

- Inhibitors: this compound (working concentration: 1-5 μM) [5]

- HDAC Inhibitor: SAHA (Suberoylanilide hydroxamic acid, 2.5 μM) to enhance histone acetylation [5] [4]

- Equipment: Confocal microscope with photobleaching capability (e.g., system with 488-nm laser) [4]

- Culture Media: Phenol red-free DMEM with 4% FBS for imaging [5]

Step-by-Step Procedure

Cell Preparation and Transfection

HDAC Inhibitor Pre-treatment

This compound Treatment

- One hour before imaging, treat cells with this compound at final concentrations of 1 μM or 5 μM

- Prepare fresh dilutions from DMSO stock solutions

- Include DMSO-only controls for baseline measurements [5]

Photobleaching and Recovery Monitoring

- Select cells with moderate GFP expression for imaging

- Define a 13.6 μm² area (approximately 6% of nuclear area) for photobleaching

- Apply high-intensity laser pulse to completely bleach fluorescence in the target region

- Monitor recovery immediately with time-lapse imaging at low laser power

- Capture images every 1-2 seconds for 1-2 minutes post-bleach [4]

Data Analysis

- Measure fluorescence intensity in bleached area over time

- Normalize intensities to pre-bleach levels and correct for background and bleaching during acquisition

- Calculate half-recovery times (t½) by fitting data to appropriate recovery models

- Compare recovery curves between this compound treated cells and controls [4]

Expected Results and Data Interpretation

Table 2: Expected FRAP Results for this compound Treatment

| Experimental Condition | Expected Half-Recovery Time (t½) | Biological Interpretation |

|---|---|---|

| GFP-BRPF1B (wild-type) + DMSO | ~6-20 seconds (baseline) | BRPF1 anchored to acetylated chromatin |

| GFP-BRPF1B + this compound (1-5 μM) | Significant reduction in t½ | Dose-dependent displacement from chromatin |

| BRPF1 bromodomain mutant (N-terminal) | Constitutively reduced t½ | Impaired chromatin binding |

| This compound treated BRPF1B | t½ similar to mutant control | Complete target engagement |

Successful this compound treatment should result in significantly reduced fluorescence recovery times, indicating displacement of BRPF1 from acetylated chromatin. The half-recovery time after this compound treatment should approach values observed with bromodomain mutants containing asparagine-to-phenylalanine substitutions in the conserved acetyl-lysine binding pocket [4]. This demonstrates direct target engagement and cellular efficacy of this compound.

Troubleshooting and Technical Considerations

Weak FRAP Signal Amplification

- Problem: Insufficient difference between wild-type and mutant recovery times

- Solution: Include SAHA pre-treatment to enhance global histone acetylation, thereby amplifying the binding contribution of bromodomains [4]

Cellular Toxicity Concerns

- Note: this compound shows no significant cytotoxicity in bone marrow-derived monocytes at concentrations up to 5 μM, with cell viability remaining above 90% after 72 hours of treatment [3]

Isoform-Specific Considerations

Experimental Controls

- Always include:

- DMSO vehicle controls

- Bromodomain mutants (e.g., N-terminal asparagine mutations)

- Positive controls (e.g., JQ1 for BET bromodomains) [4]

- Always include:

Applications in Drug Discovery and Development

The this compound FRAP assay provides critical preclinical data for several applications:

- Target Validation: Confirms BRPF1 as a druggable target in cellular models [2]

- Compound Optimization: Facilitates SAR studies for BRPF1 inhibitor development [2]

- Selectivity Assessment: Demonstrates isoform specificity in cellular context [3]

- Mechanistic Studies: Elucidates BRPF1 function in chromatin recognition and transcriptional regulation [2]

The exceptional selectivity of this compound for BRPF1B over other bromodomains, combined with its clear cellular efficacy in FRAP assays, establishes it as a valuable chemical probe for investigating BRPF1 biology and its therapeutic potential in conditions such as osteoporosis, cancer, and other diseases involving aberrant epigenetic regulation [2] [3].

References

- 1. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Targeting of Bromodomains of the ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. - PFI | Epigenetic Reader Domain 4 | BRPF1 inhibitor ... bromodomain [invivochem.com]

- 4. Assessing cellular efficacy of bromodomain using... inhibitors [epigeneticsandchromatin.biomedcentral.com]

- 5. - PFI | Structural Genomics Consortium 4 [thesgc.org]

Comprehensive Application Notes and Protocols: PFI-4 SPR Binding Analysis for BRPF1 Bromodomain

Introduction to BRPF1 and PFI-4 Chemical Probe

Biological Significance of BRPF1

Bromodomain and PHD Finger Containing Protein 1 (BRPF1) is a multidomain epigenetic reader that serves as a critical scaffold protein for assembling the MOZ/MORF (monocytic leukemic zinc-finger/MOZ-related factor) histone acetyltransferase (HAT) complex. This complex is responsible for acetylating lysine residues on histone H3, particularly H3K23 acetylation, which plays a vital role in chromatin remodeling and transcriptional regulation [1]. BRPF1 contains several chromatin-interacting domains, including a unique PZP domain (comprising two PHD fingers and a zinc knuckle) that binds both histone H3 tails and DNA, and a C-terminal bromodomain that specifically recognizes acetylated lysine residues on histones and non-histone proteins [1] [2]. The BRPF1 bromodomain has emerged as a promising therapeutic target in various cancers, including triple-negative breast cancer (TNBC), where it regulates chemoresistance mechanisms [3] [4].

This compound Chemical Properties and Binding Characteristics

This compound is a potent and selective chemical probe developed to target the BRPF1 bromodomain with high specificity. This small molecule inhibitor exhibits an IC₅₀ of 80 nM against BRPF1 and demonstrates exceptional selectivity, showing >100-fold preference for BRPF1 over other bromodomains including BRPF2 (BRD1), BRPF3, and BRD4 [5]. This compound effectively disrupts the interaction between BRPF1 and acetylated histone H3.3, thereby modulating chromatin association and downstream transcriptional regulation [6] [5]. The chemical structure of this compound features a 1,3-dimethyl benzimidazolone core that competitively binds to the acetyl-lysine recognition site of the BRPF1 bromodomain [7] [5].

Table 1: Physicochemical Properties of this compound

| Property | Value | Description |

|---|---|---|

| CAS Number | 900305-37-5 | Unique chemical identifier |

| Molecular Formula | C₂₁H₂₄N₄O₃ | Chemical composition |

| Molecular Weight | 380.44 g/mol | Mass of one mole of compound |

| Appearance | Powder | Physical form |

| Solubility | 26 mg/mL in DMSO | Solubility at room temperature |

| Storage | Desiccate at -20°C | Recommended storage conditions |

SPR Binding Analysis: Experimental Protocol

Surface Preparation and Immobilization Strategies

Materials and Reagents:

- BRPF1 bromodomain protein (purified, >95% purity)

- This compound (lyophilized powder, >98% purity)

- CM5 sensor chip (Cytiva)

- HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v surfactant P20, pH 7.4)

- Amine coupling reagents: NHS (N-hydroxysuccinimide), EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide)

- Ethanolamine HCl (1.0 M, pH 8.5)

- Regeneration solutions: 10-50% DMSO, 1-5 M NaCl, 10-100 mM NaOH

Immobilization Procedure:

Sensor Chip Activation:

- Dock a new CM5 sensor chip into the Biacore instrument and prime with HBS-EP+ buffer

- Mix equal volumes of NHS and EDC (0.4 M and 0.1 M, respectively) and inject over the sensor surface for 7 minutes at a flow rate of 10 μL/min

- Target immobilization level: 5-10 kRU for kinetic studies

Protein Immobilization:

- Dilute BRPF1 bromodomain to 10-50 μg/mL in 10 mM sodium acetate buffer (pH 4.5-5.5)

- Inject the protein solution over the activated surface for 10-15 minutes at 5 μL/min

- Monitor immobilization level in real-time until desired RU is achieved

Surface Blocking:

- Inject 1.0 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate remaining activated groups

- Wash surface with three rapid injections of regeneration solution to remove non-covalently bound protein

Reference Surface Preparation:

- Prepare a reference flow cell using the same procedure but without protein immobilization (blank surface)

- Alternatively, immobilize a non-related protein or use a deactivated surface as reference

Binding Kinetics Assay Development

Instrument Setup and Parameters:

- Instrument: Biacore T200 or S51 series

- Temperature: 25°C (controlled)

- Flow rate: 30 μL/min for kinetics measurements

- Contact time: 60-120 seconds for association phase

- Dissociation time: 120-300 seconds for dissociation phase

- Regeneration: 30-second pulse of appropriate regeneration solution

Sample Preparation:

Prepare This compound serial dilutions in running buffer containing 1-5% DMSO to maintain solubility

- Recommended concentration range: 0.1 nM to 10 μM (3.16-fold serial dilutions)

- Include a DMSO-only sample as zero concentration control

- Prepare fresh dilutions immediately before analysis to prevent compound degradation

Buffer Matching:

- Ensure identical DMSO concentration in all samples and running buffer

- Degas all solutions before use to prevent air bubble formation

Kinetic Measurement Procedure:

System Equilibration:

- Prime system with running buffer until stable baseline achieved (±1 RU/min)

- Perform start-up cycles with regeneration until sensorgram stability confirmed

Multi-cycle Kinetics:

- Inject this compound samples in random order from lowest to highest concentration

- Use single concentration per cycle with regeneration between cycles

- Include duplicate injections of mid-range concentrations for reproducibility assessment

Data Collection:

- Record sensorgrams for all concentrations including reference surface subtraction

- Ensure sufficient dissociation phase to accurately determine off-rate

Data Analysis and Quality Control

Binding Model Selection:

Reference Subtraction:

- Subtract reference flow cell sensorgram from active flow cell

- Subtract blank injection (0 nM this compound) to account for buffer effects and instrument drift

Binding Model Fitting:

- Apply 1:1 Langmuir binding model for initial fitting

- Evaluate residual plots for systematic deviations that may indicate alternative binding mechanisms

- For complex binding, consider two-state or bivalent analyte models

Kinetic Parameter Calculation:

- Use global fitting algorithms to simultaneously analyze all concentrations

- Calculate association rate (kₐ), dissociation rate (k𝚍), and equilibrium dissociation constant (K𝙳 = k𝚍/kₐ)

- Report chi-squared (χ²) values and residuals to assess fit quality

Table 2: SPR Binding Kinetics of this compound with BRPF1 Bromodomain

| Parameter | Value | Unit | Description |

|---|---|---|---|

| kₐ (Association rate) | ~10⁴-10⁵ | M⁻¹s⁻¹ | Rate constant for complex formation |

| k𝚍 (Dissociation rate) | ~10⁻³-10⁻² | s⁻¹ | Rate constant for complex dissociation |

| K𝙳 (Equilibrium constant) | ~0.078-0.186 | μM | Measure of binding affinity |

| Rmax (Maximum response) | Variable | RU | Proportional to immobilized protein activity |

| Chi-squared (χ²) | <10% of Rmax | RU | Goodness of fit parameter |

Orthogonal Binding Assays for Validation

Isothermal Titration Calorimetry (ITC)

Experimental Design:

- Instrument: VP-ITC micro-calorimeter (MicroCal)

- Cell: BRPF1 bromodomain at 10-50 μM in buffer (20 mM Hepes pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

- Syringe: this compound at 10-20 times higher concentration than protein

- Temperature: 288.15 K

- Injection scheme: Initial injection of 2 μL followed by 8-12 injections of 8-10 μL

- Reference: Buffer in reference cell or protein-free solution

Data Analysis:

- Integrate raw heat data and subtract dilution heats

- Fit to single-site binding model using Origin software

- Exclude first injection from analysis due to diffusion artifacts

- Determine stoichiometry (N), enthalpy (ΔH), entropy (ΔS), and binding constant (K𝚊) [6]

Cellular Target Engagement Assays

Fluorescence Recovery After Photobleaching (FRAP):

- Transfert U2OS cells with GFP-tagged BRPF1 constructs

- Treat with 2.5 μM SAHA for 6 hours to increase global histone acetylation

- Add this compound (1 μM or 5 μM) 1 hour before imaging

- Bleach nuclear fluorescence and monitor recovery half-time

- Compare recovery rates between treated and untreated cells to assess chromatin binding disruption [6]

NanoBRET Target Engagement:

- Co-transfect U2OS cells with Histone H3.3-HaloTag and NanoLuc-BRPF1

- Replace media with phenol red-free DMEM with 4% FBS after 20 hours

- Add 100 nM NanoBRET 618 fluorescent ligand for experimental samples

- Treat with increasing this compound doses (or OF-1 as control)

- Add furimazine substrate 5 minutes before reading

- Calculate corrected BRET ratio (610 nm/450 nm emission) and express as milliBRET units (mBU)

- Determine relative IC₅₀ values by nonlinear regression [6]

Therapeutic Applications in Cancer Models

Overcoming Taxol Resistance in Triple-Negative Breast Cancer

Recent research has demonstrated the therapeutic potential of BRPF1 inhibition in combination with chemotherapy. In Taxol-resistant TNBC models, BRPF1 was identified as a key epigenetic regulator of chemoresistance through chromatin-focused genetic and chemical screens [3] [4]. The molecular mechanism involves:

- Direct regulation of ABCB1 expression: BRPF1 binds directly to the ABCB1 promoter, enhancing expression of this multidrug efflux transporter

- Ribosome biogenesis modulation: BRPF1 inhibition negatively impacts ribosome biogenesis-related gene sets, reducing global protein translation

- Sensitization to chemotherapy: BRPF1 knockout or pharmacological inhibition with this compound sensitizes resistant cells to Taxol

Combination Therapy Protocol:

- Cell lines: Taxol-resistant SUM159PT TNBC cells (T1-160 and T2-450)

- This compound treatment: 1-10 μM concentration range

- Taxol treatment: Serial dilutions (starting from 10 μM to 0.1 nM)

- Incubation time: 72 hours

- Viability assessment: CellTiter-Glo luminescence assay

- Data analysis: GraphPad Prism for IC₅₀ determination [3]

Table 3: BRPF1 Inhibitors in Preclinical Development

| Compound | Target Specificity | K𝙳 (μM) | Cellular Activities | Therapeutic Applications |

|---|---|---|---|---|

| This compound | BRPF1-selective | 0.078-0.186 | Disrupts BRPF1-histone H3.3 interaction; sensitizes to Taxol | TNBC, chemoresistance reversal |

| OF-1 | Pan-BRPF | ~0.1 | Similar to this compound; used in combination studies | TNBC, AML |

| GSK6853 | BRPF1B-selective | 0.078 | Reference compound for comparison | Oncology research |

| NI-57 | Pan-BRPF | 0.086 | Alternative chemotype for validation studies | Oncology research |

Advanced Applications and Emerging Technologies

AI-Driven Hit Identification for BRPF1b

Recent advances combine artificial intelligence with biophysical methods to accelerate BRPF1 inhibitor discovery:

Molecular Pool-based Active Learning (MolPAL):

- Virtual screening of ~25 million compounds using cloud computing

- Docking of only ~1% of entire collection through active learning

- Cheminformatic triage to identify diverse, lead-like virtual hits

- Prediction of binding topologies without requiring new protein-ligand structures [8]

Biophysical Hit Confirmation Workflow:

- Primary Screening: Grating-Coupled Interferometry (GCI) with WaveRAPID technology

- Single concentration screening (100 μM)

- Identification of binders through kinetic analysis

- Orthogonal Validation: Differential Scanning Fluorimetry (DSF)

- Thermal shift assessment (ΔTm > ±4°C indicates strong binding)

- Binding Topology: Ligand-observed NMR

- 1D, STD, waterLOGSY, and CPMG methods

- Verification of MolPAL-predicted docking poses

- ADMET Profiling: Metabolic stability, plasma protein binding, CYP450 inhibition [8]

Structural Biology and Mechanism of Action

BRPF1 Bromodomain Structure Characterization:

- X-ray Crystallography: Determination of histone H3-PZP complex structure

- NMR Spectroscopy: Mapping of interaction surfaces and dynamics

- CUT&RUN-qPCR: Confirmation of direct binding to ABCB1 promoter in cellular context [1] [4]

The following diagram illustrates the experimental workflow for comprehensive characterization of this compound binding to BRPF1:

Conclusion and Future Perspectives

References

- 1. Structural and biophysical characterization of the ... [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the non-histone interactome of the BRPF1 ... [sciencedirect.com]

- 3. Chromatin-focused genetic and chemical screens identify ... [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin-focused genetic and chemical screens identify BRPF as... 1 [pubmed.ncbi.nlm.nih.gov]

- 5. | CAS:900305-37-5 | Potent and selective PFI Bromodomain... 4 BRPF 1 [biocrick.com]

- 6. This compound A chemical probe for BRPF1B [thesgc.org]

- 7. A chemical toolbox for the study of bromodomains and ... [nature.com]

- 8. Combining artificial intelligence and biophysics [news-medical.net]

Comprehensive Research Guide for PFI-4: Solubility, Storage, and Experimental Protocols

Introduction to PFI-4

This compound is a potent, selective, and cell-permeable chemical probe that inhibits the BRPF1 (Bromodomain and PHD Finger Containing Protein 1) bromodomain. It demonstrates high selectivity for BRPF1B over other bromodomain-containing proteins, making it a valuable tool for investigating the biological functions of BRPF1 and its associated complexes in epigenetic regulation [1] [2]. This compound functions by displacing the BRPF1 bromodomain from histone H3.3, thereby modulating chromatin structure and gene expression [1]. Its primary research applications include exploring the functional mechanisms of the HBO1/BRPF1 complex and studying related biological processes such as bone loss and osteolytic malignant bone lesions [2].

Physical Properties, Solubility, and Storage

Basic Chemical Properties

The following table summarizes the fundamental chemical characteristics of this compound:

| Property | Value |

|---|---|

| Chemical Formula | C₂₁H₂₄N₄O₃ [1] [2] |

| Molecular Weight | 380.44 g/mol [1] [2] |

| CAS Number | 900305-37-5 [1] [2] |

| Appearance | Light green to green solid [2] |

Solubility Profile

This compound exhibits varying solubility in different solvents, which is critical for preparing stock solutions for experiments. The table below details its solubility:

| Solvent | Solubility | Notes |

|---|---|---|

| DMSO | 17-26 mg/mL (44.68 - 68.34 mM) [1] [2] | Primary solvent for stock solutions. Hygroscopic DMSO may reduce solubility; use fresh DMSO. |

| Ethanol | 5 mg/mL (13.14 mM) [1] | Suitable for dilution of stock solutions. |

| Water | Insoluble [1] [2] | Not recommended for direct solubilization. |

| In Vivo Formulations | ≥ 5 mg/mL in CMC-Na [1] | Forms a homogeneous suspension for animal studies. |

Storage and Stability

Proper storage is essential for maintaining the stability and activity of this compound.

| Form | Temperature | Shelf Life | Instructions |

|---|---|---|---|

| Powder | -20°C | 3 years [2] | Protect from light and moisture. |

| 4°C | 2 years [2] | ||

| DMSO Stock Solution | -80°C | 2 years [2] | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 year [2] | ||

| Shipping | Room Temperature | Stable [1] | No cooling measures required. |

Biological Activity and Selectivity Profile

This compound is characterized by its potent and selective inhibition of the BRPF1 bromodomain. The following table summarizes its published IC₅₀ values against different bromodomains:

| Target | IC₅₀ (Cell-Free Assay) | Selectivity Note |

|---|---|---|

| BRPF1 | 80 nM [1] [3] / 172 nM [2] | Primary target, high potency. |

| BRPF2 | 7.9 μM [1] [3] / 3.517 μM [2] | >40-fold selectivity over BRPF1. |

| BRPF3 | >10 μM [1] [2] [3] | Minimal activity. |

| BRD4(1) | >10 μM [2] | Minimal activity. |

| TRIM24 (TIF1α) | >10 μM [2] | Minimal activity. |

Note: The variation in reported IC₅₀ for BRPF1 may be attributed to differences in assay conditions or methodologies between laboratories.

Experimental Protocols

Preparation of Stock Solutions

4.1.1 Standard 10 mM Stock Solution in DMSO

This concentrated stock is ideal for most in vitro applications.

- Weigh 3.8 mg of this compound solid powder.

- Add 1.0 mL of fresh, anhydrous DMSO directly to the vial.

- Mix thoroughly by vortexing or gentle sonication until the solid is completely dissolved, yielding a clear solution.

- Aliquot into small, single-use volumes to minimize freeze-thaw cycles.

- Store the aliquots at -20°C for up to one year or at -80°C for up to two years [2].

In Vitro Cellular Assays

4.2.1 Inhibition of Human Osteoclast Differentiation

This protocol outlines the use of this compound to study its effect on osteoclast differentiation [2].

- Culture human osteoclast precursors in appropriate medium.

- Treat with this compound at a final concentration of 1.25 µM.

- Incubate for 7 or 11 days, refreshing the medium and compound as needed.

- Assess differentiation and function through markers such as MMP9 secretion, which is significantly reduced by this compound treatment [2].

Biophysical and Binding Assays

The following diagram illustrates the workflow for key biophysical assays used to characterize this compound binding to the BRPF1 bromodomain, based on methodologies from the SGC [4].

Workflow for AlphaScreen Assay to determine this compound's IC₅₀ [4].

4.3.1 AlphaScreen Binding Assay

This protocol is used to determine the IC₅₀ of this compound for BRPF1 and related bromodomains [4].

- Reagents: Histidine-tagged BRPF1 protein, biotinylated acetylated histone peptide (e.g., H3.3), this compound serial dilutions, Streptavidin-coated donor beads, Nickel chelate acceptor beads.

- Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4.

- Procedure:

- In a 384-well plate, add the assay buffer.

- Add the biotinylated peptide and His-tagged protein to final concentrations of 25-100 nM.

- Add this compound in a serial dilution (e.g., 11-point, 1:2 dilution).

- Seal the plate and incubate for 30 minutes at room temperature.

- Under low light, add a mixture of donor and acceptor beads (final 12.5 µg/mL each).

- Foil-seal the plate, incubate for 60 minutes at room temperature.

- Read the plate using an AlphaScreen-compatible reader.

- Normalize data against DMSO controls and calculate IC₅₀ values using software like GraphPad Prism.

In Vivo Administration

For animal studies, this compound can be administered using different formulations. Below are two validated protocols for preparing in vivo dosing solutions [2].

4.4.1 Protocol 1: Solution for Intraperitoneal or Intravenous Injection

This protocol yields a clear solution suitable for injection.

- Prepare a DMSO stock solution at 10.0 mg/mL.

- Add 100 µL of the DMSO stock to 400 µL of PEG300. Mix evenly until clear.

- Add 50 µL of Tween-80 to the mixture. Mix evenly until clear.

- Add 450 µL of saline (0.9% NaCl in ddH₂O) to adjust the volume to 1 mL.

- Use the solution immediately for the best results [2].

4.4.2 Protocol 2: Homogeneous Suspension for Oral Gavage

This protocol is used when a non-DMSO based formulation is preferred.

- Add 5 mg of this compound powder to a vial.

- Add 1 mL of carboxymethyl cellulose sodium salt (CMC-Na) solution.

- Vortex vigorously to mix evenly and obtain a homogeneous suspension with a final concentration of 5 mg/mL [1].

Technical Considerations and Troubleshooting

- Solubility Issues: If this compound does not dissolve completely in DMSO, briefly warm the tube to 37°C and vortex. Using freshly opened, anhydrous DMSO is critical as hygroscopic DMSO absorbs moisture and can reduce solubility [1] [2].

- Cell Permeability: this compound is cell-permeable. Effective cellular activity is typically observed in the low micromolar range (e.g., 1-5 µM) [2] [4].

- Selectivity Validation: The high selectivity of this compound for BRPF1 over BRPF2/3 and other bromodomains like BRD4 makes it an excellent chemical probe. Always include control compounds in experimental designs to confirm on-target effects [1] [2].

References

Conceptual Workflow for a NanoBRET Chromatin Binding Assay

The diagram below illustrates the core principle of using NanoBRET to study how PFI-4 inhibits the interaction between a bromodomain-containing protein (like BRPF1) and its acetylated histone binding partner on chromatin.

This compound Inhibitor Profile and Key Assay Parameters

To successfully employ this compound in your assays, understanding its biochemical profile and the required assay components is crucial. The following tables summarize this essential information.

Table 1: Biochemical Profile of this compound [1]

| Parameter | Value | Method/Notes |

|---|---|---|

| Target | BRPF1B Bromodomain | High selectivity for the B-isoform [1]. |

| Affinity (K_D) | 13 ± 1 nM | Isothermal Titration Calorimetry (ITC) [1]. |